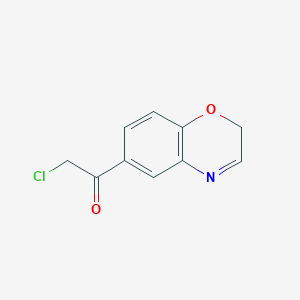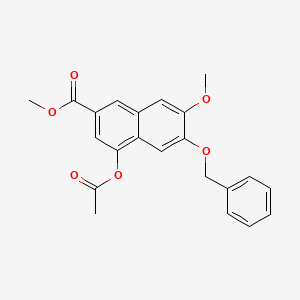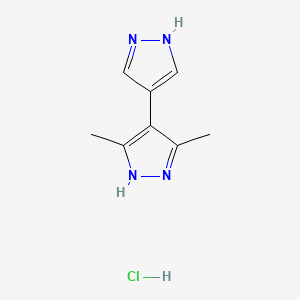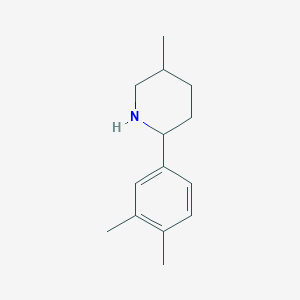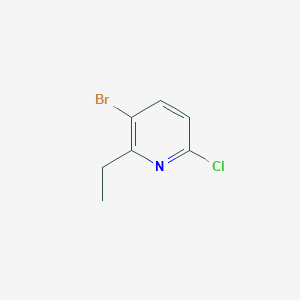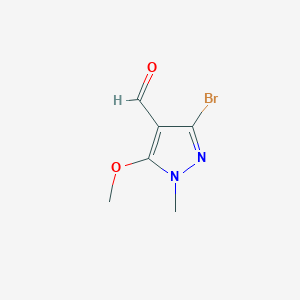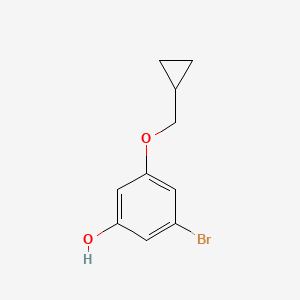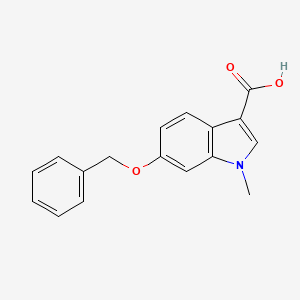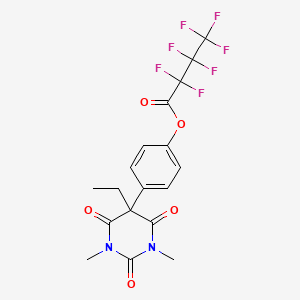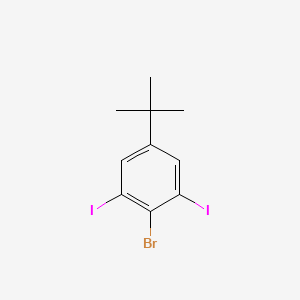
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene typically involves halogenation reactions. One common method is the bromination of 5-(tert-butyl)-1,3-diiodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding dehalogenated products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its halogenated nature makes it a versatile intermediate in various synthetic pathways.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the exploration of new drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene can be compared with other halogenated aromatic compounds such as:
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: This compound has similar halogenation but differs in the presence of methyl groups instead of iodine atoms.
2-Bromo-5-(tert-butyl)isophthalic acid: This compound contains carboxylic acid groups, making it more polar and reactive in different chemical environments.
The uniqueness of this compound lies in its combination of bromine, iodine, and tert-butyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C10H11BrI2 |
|---|---|
Peso molecular |
464.91 g/mol |
Nombre IUPAC |
2-bromo-5-tert-butyl-1,3-diiodobenzene |
InChI |
InChI=1S/C10H11BrI2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
Clave InChI |
RLTWHHQYMJDFGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)I)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


